Cas no 2834-92-6 (1-Aminonaphthalen-2-ol)

1-Aminonaphthalen-2-ol is an aromatic organic compound featuring both amino and hydroxyl functional groups on a naphthalene backbone. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly for the preparation of dyes, pharmaceuticals, and agrochemicals. Its bifunctional nature allows for selective modifications, enabling applications in coupling reactions and heterocycle formation. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Due to its stability and well-defined chemical properties, 1-Aminonaphthalen-2-ol is a reliable building block for researchers in fine chemical and material science industries. Proper handling is advised due to potential sensitivity to light and air.
1-Aminonaphthalen-2-ol structure
1-Aminonaphthalen-2-ol structure
Product Name:1-Aminonaphthalen-2-ol
CAS No:2834-92-6
MF:C10H9NO
MW:159.184562444687
CID:43461
PubChem ID:14535
Update Time:2025-10-19

1-Aminonaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Aminonaphthalen-2-ol
    • 1-amino-2-Naphthalenol
    • 1-AMINO-2-NAPHTHOL
    • 1-Amino-2-hydroxynaphthalene
    • 1-amino-2-naphthol hydrochloride
    • 1-amino-naphthalen-2-ol
    • 2-Hydroxy-1-aminonaphthalene
    • 2-Naphthalenol,1-amino
    • 2-Naphthol,1-amino
    • aminohydroxynaphthalene
    • o-hydroxynaphthylamine
    • alpha-Amino-beta-naphthol
    • MFCD00628991
    • 95609-86-2
    • MB1ZPM5M0Z
    • 1-amino 2-hydroxynapthalene
    • A819422
    • 1-amino 2-hydroxy naphthalene
    • UNII-MB1ZPM5M0Z
    • 1-aminonaphthalene-2-ol
    • KSC-11-229-01
    • BB 0245398
    • 2834-92-6
    • NSC-7938
    • FT-0634511
    • 1-amino 2-hydroxy napthalene
    • .alpha.-Amino-.beta.-naphthol
    • EINECS 220-606-0
    • 2-Hydroxy-1-naphthylamine
    • Q27283782
    • SCHEMBL144625
    • KUC106766N
    • AKOS000108846
    • NSC 7938
    • NSC7938
    • CAA83492
    • VS-03191
    • 2-Naphthalenol, 1-amino-
    • 2-[alpha-(2,4-Ditert-amylphenoxy)butyramide]-4,6-dichloro-5-ethylphenol
    • DTXSID20883897
    • 2-Naphthol, 1-amino-
    • 2-Naphthalenol, amino-
    • NS00083293
    • DB-047382
    • 2-Naphthalenol, 1-amino-, hydrochloride
    • G78225
    • STK397753
    • 1-ammonionaphthalen-2-olate
    • BBL012066
    • ALBB-025726
    • STL040664
    • MDL: MFCD00628991
    • Inchi: 1S/C10H9NO/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6,12H,11H2
    • InChI Key: FHMMQQXRSYSWCM-UHFFFAOYSA-N
    • SMILES: OC1=CC=C2C=CC=CC2=C1N

Computed Properties

  • Exact Mass: 159.06800
  • Monoisotopic Mass: 159.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 160
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 13
  • XLogP3: nothing
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • PSA: 46.25000
  • LogP: 2.70880

1-Aminonaphthalen-2-ol Customs Data

  • HS CODE:2922299090
  • Customs Data:

    China Customs Code:

    2922299090

    Overview:

    2922299090. Other amino groups(naphthol\phenol)And ether\Esters [including their salts, Except those containing more than one oxygen-containing group]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Summary:

    2922299090. other amino-naphthols and other amino-phenols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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1-Aminonaphthalen-2-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:2834-92-6)1-Aminonaphthalen-2-ol
Order Number:A819422
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:09
Price ($):182.0/517.0/750.0
Email:sales@amadischem.com

1-Aminonaphthalen-2-ol Related Literature

Additional information on 1-Aminonaphthalen-2-ol

1-Aminonaphthalen-2-ol: A Comprehensive Overview

1-Aminonaphthalen-2-ol, also known by its CAS number 2834-92-6, is a versatile organic compound with significant applications in various fields of chemistry. This compound, which belongs to the naphthol family, has garnered attention due to its unique properties and potential uses in pharmaceuticals, materials science, and industrial applications. In this article, we will delve into the structural characteristics, synthesis methods, chemical properties, and recent advancements in the utilization of 1-Aminonaphthalen-2-ol.

The molecular structure of 1-Aminonaphthalen-2-ol consists of a naphthalene ring system with an amino group (-NH₂) attached at the 1-position and a hydroxyl group (-OH) at the 2-position. This arrangement imparts the compound with both nucleophilic and hydrophilic properties, making it highly reactive in various chemical reactions. Recent studies have highlighted its role as an intermediate in the synthesis of advanced materials, such as conducting polymers and metal-organic frameworks (MOFs). Researchers have explored its ability to act as a building block for creating porous materials with tailored functionalities, which could revolutionize energy storage and catalysis technologies.

One of the most notable advancements in the synthesis of 1-Aminonaphthalen-2-ol involves the use of green chemistry principles. Traditional methods often relied on harsh conditions and toxic reagents, but modern approaches have shifted toward environmentally friendly protocols. For instance, microwave-assisted synthesis has been employed to accelerate reaction rates while minimizing energy consumption. Additionally, catalytic systems using enzymes or transition metals have been developed to enhance selectivity and yield. These innovations not only improve the efficiency of production but also align with global sustainability goals.

The chemical reactivity of 1-Aminonaphthalen-2-ol is another area that has been extensively studied. Its amino group can undergo various transformations, such as alkylation, acylation, and diazotization, enabling the creation of diverse derivatives. Recent research has focused on its application in drug discovery, where it serves as a scaffold for developing bioactive molecules. For example, derivatives of 1-Aminonaphthalen-2-ol have shown promise as antioxidants and anti-inflammatory agents due to their ability to scavenge free radicals and modulate inflammatory pathways.

In terms of industrial applications, 1-Aminonaphthalen-2-ol has found utility in dye production and as an intermediate in the synthesis of agrochemicals. Its ability to form stable complexes with metal ions has also made it valuable in catalysis. For instance, it has been used as a ligand in homogeneous catalysis for reactions such as oxidation and hydrogenation. Furthermore, its role in polymer chemistry is gaining traction, with researchers exploring its potential as a monomer for synthesizing novel polymeric materials with enhanced mechanical and thermal properties.

Recent advancements in computational chemistry have provided deeper insights into the electronic structure and reactivity of 1-Aminonaphthalen-2-ol. Density functional theory (DFT) calculations have been employed to study its interaction with various catalysts and substrates at the molecular level. These studies have not only improved our understanding of its reaction mechanisms but also paved the way for designing more efficient synthetic routes.

In conclusion, 1-Aminonaphthalen-2-ol (CAS No: 2834-92-6) is a multifaceted compound with a wide range of applications across different domains. Its unique chemical properties, coupled with recent innovations in synthesis and application techniques, continue to expand its utility in both academic research and industrial settings. As research progresses, we can expect even more groundbreaking discoveries that will further solidify its importance in modern chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:2834-92-6)1-Aminonaphthalen-2-ol
A819422
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):182.0/517.0/750.0
Email